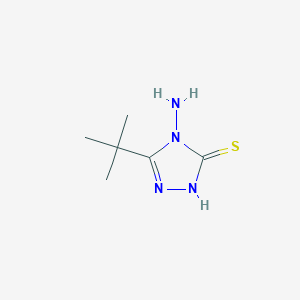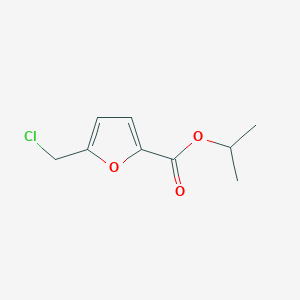
2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid, commonly referred to as TBACA, is an important organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is a versatile molecule that can be used in a variety of ways, including as a reagent, catalyst, and intermediate. TBACA has been extensively studied and is known to have a wide range of applications in the field of chemistry.
Applications De Recherche Scientifique
Biocatalytic Synthesis of Anti-Tumor Drugs
N-Boc-(3’-chlorophenyl)glycine has been used in the biocatalytic synthesis of anti-tumor drugs . The compound is used to asymmetrically synthesize the chiral intermediate (S)-N-Boc-3-hydroxypiperidine, which is an important component of certain anti-tumor drugs . The biocatalytic process uses the environmentally friendly whole cell of the biocatalyst pichia pastoris SIT2014 .
Green Chemistry and N-Boc Protection
N-Boc-(3’-chlorophenyl)glycine is used in green chemistry for the N-Boc protection of amines . This process is simple, rapid, and efficient, and it can be achieved under ultrasound irradiation and catalyst-free conditions . The N-Boc protection is important due to the presence of amine groups in various biologically active compounds .
Synthesis of Saxagliptin for Type 2 Diabetes Mellitus (T2DM)
N-Boc-(3’-chlorophenyl)glycine is an important intermediate of saxagliptin, a drug used for the treatment of type 2 diabetes mellitus (T2DM) . The compound is prepared from 1-adamantanecarboxylic acid via a series of reactions including mild reaction with sulfuric acid/nitric acid, VHA reagent (SOCl2/DMF), and sodium diethyl malonate .
Research on Biocatalyst Selection and Cultivation
The compound is used in research on the selection and cultivation of biocatalysts . This research is aimed at screening out the biocatalyst suitable for asymmetrical reduction .
Study of Enzymatic Reduction Systems
N-Boc-(3’-chlorophenyl)glycine is used in the study of enzymatic reduction systems . The compound is used to improve the final biocatalytic reduction yield .
Development of Green Synthesis Methods
The compound is used in the development of green synthesis methods . These methods aim to reduce the environmental impact of chemical reactions .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKFLAFNZFBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373531 | |
| Record name | [(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid | |
CAS RN |
669713-92-2 | |
| Record name | 3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)


